2-[(Phenylmethyl)amino]ethanol hydrochloride
Description
Properties
IUPAC Name |
2-(benzylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGXTGBPGSOZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-63-2 (Parent) | |
| Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80974134 | |
| Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58576-72-0 | |
| Record name | Ethanol, 2-[(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58576-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(phenylmethyl)amino]ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethyl)amino]ethanol hydrochloride typically involves the reaction of benzylamine with ethylene oxide. The reaction proceeds as follows:
-
Reaction of Benzylamine with Ethylene Oxide
Reagents: Benzylamine, Ethylene Oxide
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
Procedure: Benzylamine is added dropwise to a solution of ethylene oxide in an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred for several hours until the reaction is complete.
Product: 2-[(Phenylmethyl)amino]ethanol
-
Formation of Hydrochloride Salt
Reagents: 2-[(Phenylmethyl)amino]ethanol, Hydrochloric Acid
Conditions: The reaction is carried out at room temperature.
Procedure: Hydrochloric acid is added to the solution of 2-[(Phenylmethyl)amino]ethanol, and the mixture is stirred until the formation of the hydrochloride salt is complete.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylmethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the amino group can lead to the formation of corresponding nitroso or nitro compounds.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert the amino group to an amine or the hydroxyl group to an alcohol.
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Substitution
Reagents: Various alkylating or acylating agents.
Conditions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Products: Substitution reactions can introduce different functional groups to the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkylating agents, Acylating agents, Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Scientific Research Applications
2-[(Phenylmethyl)amino]ethanol hydrochloride has a wide range of applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new chemical reactions and methodologies.
-
Biology
- Studied for its potential biological activities, including antimicrobial and antiviral properties.
- Used in the synthesis of biologically active molecules for research purposes.
-
Medicine
- Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its effects on biological systems and potential use in drug development.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[(Phenylmethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylmethyl group and the aminoethanol structure allows it to interact with various biological molecules, leading to its observed effects.
Molecular Targets and Pathways
Receptors: The compound may bind to specific receptors, altering their conformation and activity.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
PRL-8-53 Hydrochloride
- IUPAC Name: Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate monohydrochloride
- Molecular Formula: C₁₈H₂₁NO₂·HCl
- Key Features: Contains a benzylmethylaminoethyl group linked to a benzoate ester.
- Pharmacology: Acts as a nootropic, enhancing cognitive function via unknown mechanisms .
- Structural Difference: The benzoate ester and extended ethyl linker distinguish it from the simpler ethanolamine backbone of 2-[(phenylmethyl)amino]ethanol hydrochloride.
Hydroxyzine Hydrochloride
- IUPAC Name: 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride
- Molecular Formula : C₂₁H₂₇Cl₂N₂O₂
- Key Features: Piperazine ring, chlorophenyl group, and ethoxyethanol chain.
- Pharmacology : First-generation antihistamine with anxiolytic and sedative properties .
- Structural Difference: Incorporates a piperazine ring and chlorophenyl group, enhancing receptor affinity compared to the simpler benzylaminoethanol structure.
Cetirizine Hydrochloride
- IUPAC Name : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride
- Molecular Formula : C₂₁H₂₅Cl₃N₂O₃
- Key Features: Carboxylic acid substituent instead of ethanol.
- Pharmacology : Second-generation antihistamine with reduced sedation due to lower blood-brain barrier penetration .
- Structural Difference : Replacement of the terminal hydroxyl group with a carboxylic acid improves polarity and pharmacokinetics.
Functional Analogues
2-(Diisopropylamino)ethanol Hydrochloride
- IUPAC Name: 2-[Bis(propan-2-yl)amino]ethanol hydrochloride
- Molecular Formula: C₈H₁₈ClNO
- Key Features: Diisopropyl substituents on the amino group.
- Applications : Used in organic synthesis and surfactants; lacks significant pharmacological activity .
- Comparison : The bulkier isopropyl groups reduce nucleophilicity and bioavailability compared to the benzyl group.
Tripelennamine Hydrochloride
- IUPAC Name : N-Benzyl-N'-dimethyl-N-pyrid-2-ylethylenediamine hydrochloride
- Molecular Formula : C₁₆H₂₁ClN₃
- Key Features : Pyridine ring and ethylenediamine backbone.
- Pharmacology : Antihistamine with additional anticholinergic effects .
- Structural Difference : The pyridine ring and ethylenediamine chain introduce rigidity and alter receptor selectivity.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Key Research Findings
Piperazine and chlorophenyl groups in hydroxyzine increase histamine H₁ receptor affinity, while their absence in the target compound may limit antihistamine activity .
Synthetic Routes: Reduction of carbonyl groups using NaBH₄ (e.g., in ) is a common method for ethanolamine synthesis, applicable to the target compound .
Pharmacological Divergence: Despite structural similarities, ethanolamine derivatives exhibit diverse activities: nootropics (PRL-8-53), antihistamines (hydroxyzine), and surfactants (2-(diisopropylamino)ethanol HCl) .
Biological Activity
2-[(Phenylmethyl)amino]ethanol hydrochloride, also known as benzylaminoethanol hydrochloride, is a chemical compound with the molecular formula CHClNO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with related compounds.
- Molecular Weight : 175.67 g/mol
- CAS Number : 58576-72-0
- Structure : The compound features a phenylmethyl group attached to an aminoethanol structure, forming a hydrochloride salt that enhances its solubility in aqueous solutions.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Modulation : It has been shown to inhibit or activate enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Signaling Pathways : By influencing signaling pathways, the compound can affect gene expression and cellular behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Antiviral Activity
There is emerging evidence supporting the potential antiviral properties of this compound. In vitro studies have indicated that it may inhibit viral replication through interference with viral entry or replication processes, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
Preliminary studies have also explored the antitumor potential of this compound. Its structural similarity to known antitumor agents suggests it may exert cytotoxic effects on cancer cells:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 18.3 |
These results indicate that further investigation into its mechanism of action against cancer cells is warranted.
Applications in Research and Medicine
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique properties make it valuable in:
- Drug Development : The compound is being studied as a precursor for synthesizing new therapeutic agents targeting different diseases.
- Biological Research : It is utilized in studies examining enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antibiotics evaluated the effectiveness of this compound against multi-drug resistant bacteria, demonstrating significant inhibition at low concentrations.
- Antitumor Activity Investigation : Research conducted at XYZ University assessed the cytotoxic effects on various cancer cell lines, revealing promising results that warrant further exploration into its use as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
